(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
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Overview
Description
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: is a chemical compound with a biphenyl structure substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps: The key steps include halogenation, where chlorine and fluorine atoms are introduced to the biphenyl ring, followed by a reduction step to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where halogenated biphenyl compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: can be compared with other halogenated biphenyl compounds:
(3’,5’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile: Contains a nitrile group instead of a methanol group, leading to different chemical properties and applications.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
The uniqueness of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H9Cl2FO |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(3,5-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)6-10)12-3-8(7-17)1-2-13(12)16/h1-6,17H,7H2 |
InChI Key |
FWYLHVLAQCPJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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